2,5-Dioxopyrrole-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

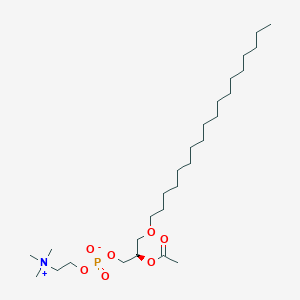

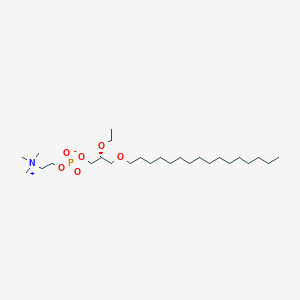

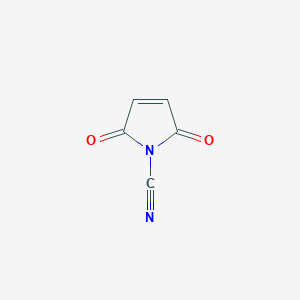

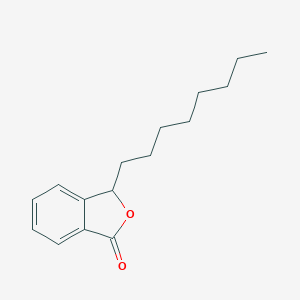

“2,5-Dioxopyrrole-1-carbonitrile” is a chemical compound with the molecular formula C5H4N2O2 . It’s a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the Cadogan reaction, where o-nitrobiaryls are treated with phosphorous-III reagents, resulting in a reduction in the nitro group with concomitant ring closure to a pyrrole ring . This reaction is a successful route for the preparation of carbazoles and is especially applied in the syntheses of alkaloids .Molecular Structure Analysis

The molecular structure of “2,5-Dioxopyrrole-1-carbonitrile” is based on the pyrrole ring, a five-membered aromatic ring with two double bonds and one nitrogen atom . The exact structure would require more specific data or an X-ray crystallography study .Chemical Reactions Analysis

In the Cadogan reaction, only five-membered rings are closed, and a very small number of six-membered rings are accessible . Mechanistic studies give rise to a nitrene intermediate, but there are also hints of an anionic electrocyclization .Physical And Chemical Properties Analysis

The molecular weight of “2,5-Dioxopyrrole-1-carbonitrile” is 124.1 g/mol. Further physical and chemical properties would require more specific experimental data.Safety And Hazards

The safety data sheet for a similar compound, Pyrrole-2-carbonitrile, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is also a combustible liquid . It’s important to handle such compounds with care, using appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The Cadogan reaction and its derivatives have potential applications in the synthesis of biologically active molecules, including alkaloids and carbazoles . Future research could explore these applications further, as well as investigate the properties and potential uses of “2,5-Dioxopyrrole-1-carbonitrile” and related compounds.

properties

IUPAC Name |

2,5-dioxopyrrole-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2N2O2/c6-3-7-4(8)1-2-5(7)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNMBDWTNMSXKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-1-carbonitrile,2,5-dihydro-2,5-dioxo-(9CI) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)

![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)